molecular formula C13H10FN3 B5386103 2-Amino-4-(4-fluorophenyl)-6-methylpyridine-3-carbonitrile CAS No. 5633-02-3

2-Amino-4-(4-fluorophenyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B5386103
CAS No.: 5633-02-3
M. Wt: 227.24 g/mol
InChI Key: RAUOAUZFGVFVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(4-fluorophenyl)-6-methylpyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with an amino group, a fluorophenyl group, a methyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-fluorophenyl)-6-methylpyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with malononitrile and ammonium acetate in the presence of a base to form an intermediate, which is then cyclized to yield the desired pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-fluorophenyl)-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

Scientific Research Applications

2-Amino-4-(4-fluorophenyl)-6-methylpyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-fluorophenyl)-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-chlorophenyl)-6-methylpyridine-3-carbonitrile
  • 2-Amino-4-(4-bromophenyl)-6-methylpyridine-3-carbonitrile
  • 2-Amino-4-(4-methylphenyl)-6-methylpyridine-3-carbonitrile

Uniqueness

2-Amino-4-(4-fluorophenyl)-6-methylpyridine-3-carbonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and material science .

Properties

IUPAC Name

2-amino-4-(4-fluorophenyl)-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3/c1-8-6-11(12(7-15)13(16)17-8)9-2-4-10(14)5-3-9/h2-6H,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUOAUZFGVFVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)N)C#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346773
Record name 2-amino-4-(4-fluorophenyl)-6-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5633-02-3
Record name 2-amino-4-(4-fluorophenyl)-6-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.